molecular formula C6H10O3 B7800434 3-Hydroxypropyl acrylate CAS No. 2761-08-2

3-Hydroxypropyl acrylate

Cat. No. B7800434
Key on ui cas rn: 2761-08-2
M. Wt: 130.14 g/mol
InChI Key: QZPSOSOOLFHYRR-UHFFFAOYSA-N
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Patent
US07998542B2

Procedure details

1,3-Propanediol (by Tokyo Kasei) and triethylamine were dissolved in THF, and in an ice-water bath, acryloyl chloride was added thereto. After the reaction, the reaction liquid was washed with aqueous saturated sodium hydrogencarbonate solution added thereto, and then the organic layer was washed with 1 N hydrochloric acid and saturated saline water. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated away. The crude product was purified through silica gel column chromatography to obtain 32 g of 3-hydroxypropyl acrylate (yield: 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[C:13](Cl)(=[O:16])[CH:14]=[CH2:15]>C1COCC1>[C:13]([O:4][CH2:3][CH2:2][CH2:1][OH:5])(=[O:16])[CH:14]=[CH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
WASH
Type
WASH
Details
was washed with aqueous saturated sodium hydrogencarbonate solution
ADDITION
Type
ADDITION
Details
added
WASH
Type
WASH
Details
the organic layer was washed with 1 N hydrochloric acid and saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away
CUSTOM
Type
CUSTOM
Details
The crude product was purified through silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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